molecular formula C17H12ClF3N4O B278881 N-[4-chloro-3-(trifluoromethyl)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide

N-[4-chloro-3-(trifluoromethyl)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide

Cat. No. B278881
M. Wt: 380.7 g/mol
InChI Key: ADMHCWUBABFNRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-chloro-3-(trifluoromethyl)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide (CTC) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CTC belongs to the class of triazole-based compounds, which have been extensively studied for their biological and pharmacological properties.

Mechanism of Action

The mechanism of action of N-[4-chloro-3-(trifluoromethyl)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide is not fully understood. However, it has been proposed that N-[4-chloro-3-(trifluoromethyl)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide exerts its biological activity by inhibiting the activity of certain enzymes and proteins. For example, N-[4-chloro-3-(trifluoromethyl)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has been shown to inhibit the activity of the enzyme dihydrofolate reductase, which is involved in the synthesis of DNA and RNA. N-[4-chloro-3-(trifluoromethyl)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has also been shown to inhibit the activity of the protein kinase CK2, which is involved in cell signaling pathways.
Biochemical and Physiological Effects:
N-[4-chloro-3-(trifluoromethyl)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-[4-chloro-3-(trifluoromethyl)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide can induce apoptosis and inhibit cell proliferation in cancer cells. N-[4-chloro-3-(trifluoromethyl)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has also been shown to have antifungal activity against various plant pathogens. In addition, N-[4-chloro-3-(trifluoromethyl)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has been shown to have anti-inflammatory and analgesic effects in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[4-chloro-3-(trifluoromethyl)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide in lab experiments is its broad-spectrum activity against various biological targets. N-[4-chloro-3-(trifluoromethyl)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has been shown to have anticancer, antifungal, and antiviral properties, making it a versatile compound for biological studies. However, one of the limitations of using N-[4-chloro-3-(trifluoromethyl)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide in lab experiments is its potential toxicity. N-[4-chloro-3-(trifluoromethyl)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has been shown to have cytotoxic effects in certain cell lines, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of N-[4-chloro-3-(trifluoromethyl)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide. One direction is the development of N-[4-chloro-3-(trifluoromethyl)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide-based drugs for the treatment of cancer and fungal infections. Another direction is the synthesis of N-[4-chloro-3-(trifluoromethyl)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide derivatives with improved biological activity and reduced toxicity. In addition, the use of N-[4-chloro-3-(trifluoromethyl)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide as a building block for the synthesis of functional materials is an area of active research. Finally, the elucidation of the mechanism of action of N-[4-chloro-3-(trifluoromethyl)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide is an important direction for future studies.
In conclusion, N-[4-chloro-3-(trifluoromethyl)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide is a promising compound with potential applications in various fields. Its broad-spectrum activity against various biological targets makes it a versatile compound for biological studies. However, its potential toxicity and the need for further research into its mechanism of action are important considerations for its use in lab experiments.

Synthesis Methods

N-[4-chloro-3-(trifluoromethyl)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide can be synthesized by the reaction of 4-chloro-3-(trifluoromethyl)aniline, 4-methylbenzoic acid, and sodium azide in the presence of triphenylphosphine and copper(I) iodide. The reaction proceeds through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which is a widely used method for the synthesis of triazole-based compounds.

Scientific Research Applications

N-[4-chloro-3-(trifluoromethyl)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has been studied for its potential applications in various fields, including medicinal chemistry, agrochemistry, and materials science. In medicinal chemistry, N-[4-chloro-3-(trifluoromethyl)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has been investigated for its anticancer, antifungal, and antiviral properties. N-[4-chloro-3-(trifluoromethyl)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In agrochemistry, N-[4-chloro-3-(trifluoromethyl)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has been studied for its potential use as a fungicide and herbicide. N-[4-chloro-3-(trifluoromethyl)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has been shown to have broad-spectrum antifungal activity against various plant pathogens. In materials science, N-[4-chloro-3-(trifluoromethyl)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has been investigated for its potential use as a building block for the synthesis of functional materials.

properties

Product Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide

Molecular Formula

C17H12ClF3N4O

Molecular Weight

380.7 g/mol

IUPAC Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-1-(4-methylphenyl)-1,2,4-triazole-3-carboxamide

InChI

InChI=1S/C17H12ClF3N4O/c1-10-2-5-12(6-3-10)25-9-22-15(24-25)16(26)23-11-4-7-14(18)13(8-11)17(19,20)21/h2-9H,1H3,(H,23,26)

InChI Key

ADMHCWUBABFNRE-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C=NC(=N2)C(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F

Canonical SMILES

CC1=CC=C(C=C1)N2C=NC(=N2)C(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.